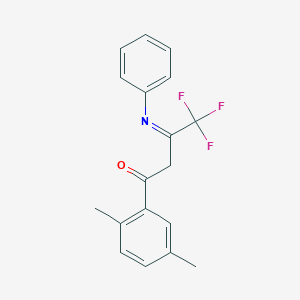
(3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is a synthetic organic compound characterized by its unique structural features. It contains a trifluoromethyl group, a phenyl group, and a dimethylphenyl group, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one typically involves the condensation of 2,5-dimethylbenzaldehyde with trifluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one can be compared with other trifluoromethyl-containing compounds such as trifluoromethyl ketones and trifluoromethyl imines.
- Compounds like 1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one and 1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-2-one share similar structural features but differ in their reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
919997-84-5 |
|---|---|
Molecular Formula |
C18H16F3NO |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-4,4,4-trifluoro-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C18H16F3NO/c1-12-8-9-13(2)15(10-12)16(23)11-17(18(19,20)21)22-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
UZBOVCCIBPOMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















